1,4-Dimethoxy-2,3-dinitrobenzene
Overview
Description
1,4-Dimethoxy-2,3-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It is also known by other names such as 1,4-dimethoxy-2,3-dinitro-benzene and NSC52571 . The compound has a molecular weight of 228.16 g/mol .
Synthesis Analysis
The synthesis of 1,4-Dimethoxy-2,3-dinitrobenzene involves the nitration of 1,4-dimethoxybenzene . After column chromatography separation, 1,4-dimethoxy-2,3-dinitrobenzene and its isomer, 1,4-dimethoxy-2,5-dinitrobenzene, are obtained .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethoxy-2,3-dinitrobenzene consists of a benzene ring substituted with two methoxy groups and two nitro groups . The IUPAC name for this compound is 1,4-dimethoxy-2,3-dinitrobenzene .
Physical And Chemical Properties Analysis
1,4-Dimethoxy-2,3-dinitrobenzene has a density of 1.4±0.1 g/cm³, a boiling point of 410.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 52.7±0.3 cm³ and a polar surface area of 110 Ų .
Scientific Research Applications
Synthesis of Anti-Cancer Agents
1,4-Dimethoxy-2,3-dinitrobenzene is a precursor in the synthesis of bioreductive anti-cancer agents, such as benzimidazole-4,7-diones and ring-fused benzimidazolequinones . These compounds are of interest due to their cytotoxic properties, particularly under hypoxic conditions associated with solid tumors, making them potential candidates for cancer therapy.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of various pharmaceuticals. Its derivatives are explored for their structure-activity relationships in drug design, especially for neurodegenerative diseases like Alzheimer’s . The compound’s ability to undergo nucleophilic aromatic substitution makes it valuable for creating complex molecules with potential therapeutic effects.
Materials Science
The compound’s derivatives are used in materials science, particularly in the development of organic electronic materials . Its chemical structure allows for the creation of novel compounds that can be used in organic solar cells, highlighting its role in the advancement of renewable energy technologies.
Environmental Science
1,4-Dimethoxy-2,3-dinitrobenzene and its derivatives are studied for their environmental persistence and potential hazards. They are part of a broader group of nitroaromatic compounds that pose pollution threats due to their recalcitrance and toxicity . Research into their mitigation and treatment is crucial for environmental protection.
Analytical Chemistry
In analytical chemistry, the compound serves as a standard or reagent for various analytical methods. Its well-defined properties and reactions are useful for method development and calibration, ensuring accuracy and precision in chemical analysis .
Organic Synthesis
This compound is a versatile intermediate in organic synthesis. It is involved in oxidative nucleophilic alkoxylation of nitrobenzenes, which is a key step in creating selectively substituted aromatic compounds for use in pigments, agrochemicals, and other industrial chemicals .
Safety And Hazards
properties
IUPAC Name |
1,4-dimethoxy-2,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFHMPZPXFUVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287803 | |
Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2,3-dinitrobenzene | |
CAS RN |
6945-76-2 | |
Record name | NSC52571 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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